![molecular formula C13H15ClO B2946337 [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287345-69-9](/img/structure/B2946337.png)
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP55940, is a synthetic cannabinoid that has been extensively studied due to its potential therapeutic applications. It was initially developed by Pfizer in the 1980s and has been the subject of numerous scientific studies since then.
Aplicaciones Científicas De Investigación
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anti-emetic, and anti-convulsant effects in animal models. It has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.
Mecanismo De Acción
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the endocannabinoid system by binding to CB1 and CB2 receptors. It has a high affinity for CB1 receptors, which are primarily located in the central nervous system. Binding to these receptors leads to the activation of downstream signaling pathways, resulting in the various physiological effects observed.
Biochemical and physiological effects:
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, suppress nausea and vomiting, and reduce seizure activity. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a widely used tool in scientific research due to its high potency and selectivity for CB1 and CB2 receptors. However, its use is limited by its high cost and potential for abuse. It is also important to note that the effects observed in animal models may not necessarily translate to humans, and further research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. It may also be useful in the treatment of chronic pain and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more selective CB1 and CB2 receptor agonists may lead to the development of safer and more effective drugs.
Métodos De Síntesis
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is synthesized through a multi-step process involving the condensation of 3-(3-chloro-4-methylphenyl)acryloyl chloride with bicyclo[1.1.1]pentan-1-ol, followed by reduction with lithium aluminum hydride. The final product is then purified through column chromatography to obtain a white crystalline powder.
Propiedades
IUPAC Name |
[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-9-2-3-10(4-11(9)14)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSYTZJJTLGBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

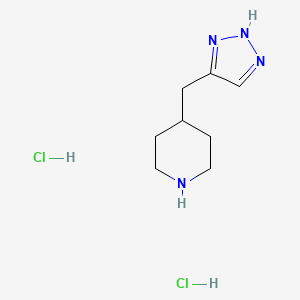
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)
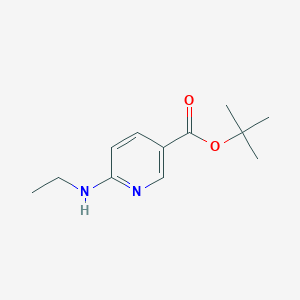
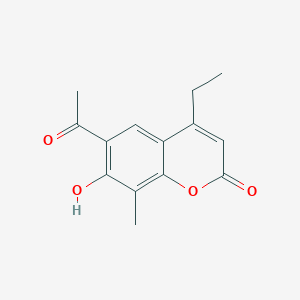
![(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2946264.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2946267.png)

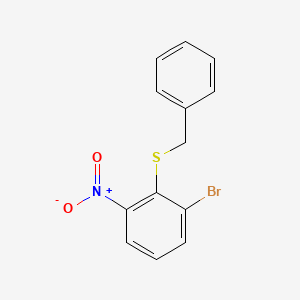
![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)
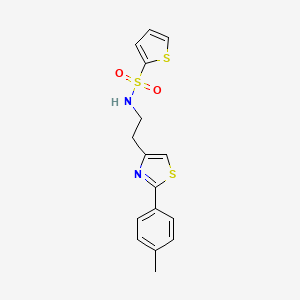
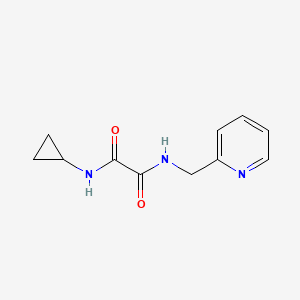

![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)